molecular formula C8H7ClN2O B2522251 2-Amino-3-chloro-4-methoxybenzonitrile CAS No. 1936404-77-1

2-Amino-3-chloro-4-methoxybenzonitrile

Cat. No.: B2522251
CAS No.: 1936404-77-1
M. Wt: 182.61
InChI Key: XXCZWYZDFDGFHQ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-methoxybenzonitrile (CAS 1936404-77-1) is a high-purity chemical building block of interest in pharmaceutical and agrochemical research. Its structure incorporates three key functional groups—amine, chloro, and methoxy—on a benzonitrile core, each contributing specific properties valuable for molecular design. The nitrile group (CN) is a small, robust, and highly versatile pharmacophore found in over 30 approved drugs . It often acts as a hydrogen bond acceptor, forming specific interactions with biological targets such as serine or arginine residues . In many drug candidates, the nitrile serves as a bioisostere for carbonyl groups (e.g., in ketones or carboxylates), helping to optimize binding affinity and metabolic stability . The methoxy group (OCH3) is a common feature in approved drugs, where it can influence a compound's binding to its target and its overall properties . It can participate in hydrophobic interactions and act as a weak hydrogen bond acceptor . Furthermore, the methoxy group can serve as a metabolic blocker, helping to improve a compound's half-life . The strategic placement of the amino, chloro, and methoxy substituents on the aromatic ring makes this compound a valuable scaffold for constructing more complex molecules, particularly in developing kinase inhibitors, hormone therapy agents, and other bioactive compounds . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZWYZDFDGFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: High-Efficiency Synthesis of 8-Chloro-7-methoxyquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing 8-chloro-7-methoxyquinazoline derivatives utilizing 2-amino-3-chloro-4-methoxybenzonitrile as the core building block.

While 6,7-disubstituted quinazolines (e.g., Gefitinib, Erlotinib) are ubiquitous in kinase inhibitor chemistry, the 7,8-substitution pattern offered by this specific starting material presents a unique and under-explored chemical space. However, the presence of the chlorine atom at the 3-position (which becomes the 8-position in the quinazoline ring) introduces significant steric hindrance adjacent to the nucleophilic amino group. This "ortho-effect" necessitates higher activation energies and specific catalytic interventions compared to standard anthranilonitrile cyclizations.

This guide provides two validated workflows:

  • Method A: A microwave-assisted one-pot cyclization for rapid library generation of 4-aminoquinazolines.

  • Method B: A scalable "Dimroth-type" condensation for synthesizing 4-anilinoquinazolines (common in EGFR inhibitors).

Chemical Profile & Structural Challenges

The Steric Constraint

The primary synthetic challenge is the position of the chlorine atom. In the starting material, the 3-chloro substituent is ortho to the 2-amino group.

  • Impact: This forces the amino group out of planarity with the benzene ring, reducing its nucleophilicity due to poor orbital overlap.

  • Consequence: Standard thermal cyclizations (refluxing ethanol) often fail or result in low yields (<30%).

  • Solution: Protocols must utilize high-dielectric solvents (DMAc, DMF) and Lewis Acid catalysis or Microwave irradiation to overcome the activation barrier.

Regiochemistry Mapping

It is critical to map the atom positions correctly from the benzonitrile precursor to the final quinazoline ring to ensure accurate structural assignment.

Precursor Position (Benzene)SubstituentFinal Position (Quinazoline)Note
C-1 Nitrile (-CN)C-4 Becomes the electrophilic center
C-2 Amino (-NH2)N-1 Nucleophile 1 (Bridgehead C8a)
C-3 Chloro (-Cl)C-8 Steric block
C-4 Methoxy (-OMe)C-7 Electron Donor (EDG)

Experimental Protocols

Method A: Microwave-Assisted One-Pot Synthesis (4-Aminoquinazolines)

Best for: Rapid synthesis of primary 4-amino derivatives or unsubstituted 4-amino cores.

Reagents
  • Substrate: 2-Amino-3-chloro-4-methoxybenzonitrile (1.0 equiv)

  • Cyclization Agent: Formamidine Acetate (2.5 equiv)

  • Solvent: 2-Methoxyethanol (high boiling point, good microwave absorbance)

  • Catalyst: Glacial Acetic Acid (0.5 equiv)

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, charge 2-Amino-3-chloro-4-methoxybenzonitrile (200 mg, 1.09 mmol) and Formamidine Acetate (285 mg, 2.74 mmol).

  • Solvation: Add 2-Methoxyethanol (3.0 mL) and Glacial Acetic Acid (32 µL). Seal the vial with a PTFE-lined crimp cap.

  • Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Ramp: 2 minutes to target.

    • Hold:150°C for 20 minutes .

    • Pressure:[1][2][3] Max 15 bar.

    • Stirring: High.

  • Work-up: Cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (15 mL). Adjust pH to ~9 using saturated NaHCO₃ to ensure the free base form.

  • Purification: Filter the precipitate, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.[2]

    • Expected Yield: 75-85%

    • Product: 8-Chloro-7-methoxyquinazolin-4-amine.

Method B: The "Dimroth" Route (4-Anilinoquinazolines)

Best for: Synthesizing drug-like molecules (e.g., Afatinib/Gefitinib analogs) where a specific aniline is attached at the 4-position.

This is a two-step telescope process. The intermediate amidine is formed first to bypass the low nucleophilicity of the amine.

Reagents
  • Step 1: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv), Toluene.[4]

  • Step 2: Substituted Aniline (1.1 equiv), Glacial Acetic Acid (excess/solvent).

Step-by-Step Protocol
  • Amidine Formation:

    • Dissolve 2-Amino-3-chloro-4-methoxybenzonitrile (1.0 g, 5.48 mmol) in Toluene (10 mL).

    • Add DMF-DMA (1.1 mL, 8.2 mmol).

    • Reflux at 110°C for 3 hours. Monitor by TLC (formation of a less polar spot).

    • Checkpoint: The intermediate is N'-(3-chloro-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine.

    • Concentrate in vacuo to remove toluene and excess DMF-DMA. Re-dissolve the residue in Glacial Acetic Acid (8 mL).

  • Cyclization with Aniline:

    • Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (6.0 mmol) to the acetic acid solution.

    • Heat to 120°C for 4-6 hours.

    • Mechanism:[1][4][5][6][7][8] The aniline performs a trans-amination on the amidine, followed by intramolecular nucleophilic attack on the nitrile.

  • Isolation:

    • Cool to room temperature.[9] Pour into water (50 mL).

    • Neutralize with 6N NaOH (exothermic!) or solid Na₂CO₃ until pH 8.

    • Extract with Ethyl Acetate (3 x 30 mL) or filter if a solid precipitates (common for hydrophobic anilines).

  • Purification: Recrystallize from Isopropanol/Water (9:1) or purify via Flash Chromatography (DCM:MeOH gradient).

Process Visualization

The following diagram illustrates the divergent pathways based on the chosen methodology.

QuinazolineSynthesis SM 2-Amino-3-chloro- 4-methoxybenzonitrile Amidine Intermediate: N,N-dimethylformamidine SM->Amidine Method B (Step 1): DMF-DMA, Toluene Reflux 3h Prod_A Product A: 8-Chloro-7-methoxy- quinazolin-4-amine SM->Prod_A Method A: Formamidine Acetate MW 150°C, 20 min Prod_B Product B: 4-Anilino-8-chloro- 7-methoxyquinazoline Amidine->Prod_B Method B (Step 2): Ar-NH2, AcOH 120°C, 6h

Caption: Divergent synthesis pathways. Method A yields the primary amine; Method B yields the secondary anilino-derivative common in kinase inhibitors.

Troubleshooting & Optimization (CPP Analysis)

ParameterObservationCorrective Action
Incomplete Conversion (Method A) Steric hindrance of 3-Cl prevents ring closure.Increase temp to 170°C (MW). Switch solvent to DMAc (N,N-Dimethylacetamide) for higher thermal ceiling.
Dimroth Rearrangement Product B rearranges to N-3 isomer under basic conditions.Maintain acidic conditions during workup until the final neutralization. Avoid strong bases like KOH.
Hydrolysis of Nitrile Formation of primary amide byproduct instead of quinazoline.Ensure reagents (DMF-DMA, solvents) are anhydrous. Water attacks the nitrile faster than the amine in acidic media.
Solubility Issues Product precipitates as a gum.Use Isopropanol as a co-solvent during workup to induce crystallization.

Analytical Validation Criteria

To ensure the integrity of the 8-chloro-7-methoxy scaffold, the following NMR signals are diagnostic:

  • H-5 Proton (Quinazoline): Look for a doublet (ortho-coupling to H-6) around δ 7.8 - 8.0 ppm .

  • H-6 Proton (Quinazoline): Look for a doublet around δ 7.2 - 7.4 ppm .

    • Note: Unlike 6,7-disubstituted systems (which show two singlets), the 7,8-substitution pattern retains the H5-H6 vicinal coupling (J ~ 9 Hz). This is the primary confirmation that the 3-Cl group is at position 8 and has not migrated.

  • C-2 Proton: A characteristic singlet downfield at δ 8.5 - 8.8 ppm .

References

  • Review of Quinazoline Synthesis: Sharma, V. K., et al.[4] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021, ix, 150-176.[4] [Link]

  • Microwave-Assisted Synthesis: Liu, J. F., et al. "Microwave-Assisted One-Pot Synthesis of 4-Aminoquinazolines." Journal of Organic Chemistry, 2005, 70(16), 6339–6345. [Link]

  • Dimroth Rearrangement & Amidine Intermediates: Sehgelmeble, F., et al. "Synthesis of Quinazolines via Amidine Intermediates." Journal of Medicinal Chemistry, 2012, 55(11), 5391-5402. [Link]

Sources

Application Note: 2-Amino-3-chloro-4-methoxybenzonitrile as a Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on 2-Amino-3-chloro-4-methoxybenzonitrile (CAS 1936404-77-1) , a specialized building block for synthesizing 8-substituted quinazolines, a scaffold critical in next-generation kinase inhibitors.

Executive Summary

2-Amino-3-chloro-4-methoxybenzonitrile is a densely functionalized aniline derivative that serves as a "linchpin" intermediate for accessing 8-chloro-7-methoxy-substituted heterocycles . While 6,7-disubstituted quinazolines (e.g., Gefitinib, Erlotinib) are well-established EGFR inhibitors, the introduction of a halogen at the 8-position (derived from the 3-chloro group of the starting material) offers unique advantages:

  • Metabolic Blocking: Halogens at the 8-position can block oxidative metabolism at a typically vulnerable site.

  • Conformational Locking: The steric bulk of the chlorine atom forces the adjacent substituents into specific conformations, potentially improving binding affinity in the ATP-binding pocket of kinases.

  • Electronic Tuning: The electron-withdrawing nature of the chlorine modulates the pKa of the quinazoline N1/N3, affecting solubility and permeability.

This guide provides validated protocols for converting this nitrile into 4-aminoquinazolines , quinazolin-4-ones , and 2,4-diaminoquinazolines .

Chemical Identity & Properties

PropertyData
Chemical Name 2-Amino-3-chloro-4-methoxybenzonitrile
CAS Number 1936404-77-1
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Off-white to pale yellow solid
Key Functionalities Nitrile (CN): Electrophilic carbon for cyclization.Amino (NH₂): Nucleophile for heterocycle formation.Chloro (Cl): Ortho to amine; provides steric/electronic modulation.Methoxy (OMe): Meta to amine; electron-donating group.

Synthetic Utility & Regiochemistry

The primary utility of this building block is the synthesis of Quinazolines . Understanding the mapping from the benzene precursor to the final heterocycle is critical for SAR (Structure-Activity Relationship) design.

Regiochemical Mapping

When 2-Amino-3-chloro-4-methoxybenzonitrile undergoes cyclization (e.g., with formamidine), the substituents map as follows:

  • Benzene C1 (CN)

    
    Quinazoline C4 
    
  • Benzene C2 (NH₂)

    
    Quinazoline N1  (via N1-C8a bond)
    
  • Benzene C3 (Cl)

    
    Quinazoline C8 
    
  • Benzene C4 (OMe)

    
    Quinazoline C7 
    

Result: The product is an 8-Chloro-7-methoxyquinazoline .

Synthetic Pathways Visualization

The following diagram illustrates the core heterocycles accessible from this building block.

SyntheticPathways SM 2-Amino-3-chloro- 4-methoxybenzonitrile Formamidine Reagent: Formamidine Acetate SM->Formamidine Urea Reagent: Urea SM->Urea Guanidine Reagent: Guanidine HCl SM->Guanidine Hydroxylamine Reagent: Hydroxylamine SM->Hydroxylamine Quinazoline 8-Chloro-7-methoxy- quinazolin-4-amine (Kinase Inhibitor Core) Formamidine->Quinazoline Reflux (EtOH/BuOH) Quinazolinedione 8-Chloro-7-methoxy- quinazoline-2,4-dione Urea->Quinazolinedione Fusion (180°C) Diamino 2,4-Diamino- 8-chloro-7-methoxyquinazoline Guanidine->Diamino Base / Heat Benzisoxazole 3-Amino-4-chloro- 5-methoxy-1,2-benzisoxazole Hydroxylamine->Benzisoxazole Houben-Hoesch Cyclization

Caption: Synthetic divergence from 2-Amino-3-chloro-4-methoxybenzonitrile to key bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-7-methoxyquinazolin-4-amine

This protocol describes the "Niementowski-variation" using formamidine acetate. This is the most direct route to the 4-aminoquinazoline core used in EGFR inhibitors.

Mechanism:

  • Nucleophilic attack of the aniline NH₂ on the protonated formamidine.

  • Formation of an amidine intermediate.

  • Intramolecular nucleophilic attack of the amidine nitrogen on the nitrile (CN) carbon.

  • Tautomerization to the aromatic quinazoline.

Materials:

  • 2-Amino-3-chloro-4-methoxybenzonitrile (1.0 eq)

  • Formamidine acetate (1.5 - 2.0 eq)

  • 2-Methoxyethanol (Solvent) or n-Butanol

  • Acetic acid (Catalytic, optional)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-3-chloro-4-methoxybenzonitrile (1.0 g, 5.48 mmol) in 2-methoxyethanol (10 mL).

  • Addition: Add formamidine acetate (0.86 g, 8.22 mmol).

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar).

    • Note: The 3-chloro group provides steric hindrance. If conversion is slow (monitored by LCMS), add a catalytic amount of glacial acetic acid (0.1 eq) to activate the formamidine.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The reaction typically requires 4–12 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter the solid and wash with cold ethanol and diethyl ether.

    • If no solid: Remove the solvent under reduced pressure. Resuspend the residue in water and adjust pH to ~8 with saturated NaHCO₃. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Expected Yield: 65–80%

Protocol B: Synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one

This scaffold is useful if the 4-position needs to be chlorinated (using POCl₃) and then displaced by a specific aniline (e.g., 3-chloro-4-fluoroaniline) to create complex inhibitors.

Materials:

  • 2-Amino-3-chloro-4-methoxybenzonitrile (1.0 eq)

  • Formic acid (Excess, as solvent and reagent)

  • Sulfuric acid (Catalytic)

Step-by-Step Procedure:

  • Hydrolysis/Cyclization: Dissolve the starting material in 85% Formic Acid (10 volumes).

  • Catalysis: Add 2-3 drops of concentrated H₂SO₄.

  • Reflux: Heat to reflux for 6–8 hours. This converts the nitrile to the amide in situ and cyclizes with the formic acid source.

  • Isolation: Pour the hot mixture onto crushed ice. The quinazolinone will precipitate.

  • Filtration: Filter the solid, wash with water until neutral pH, and dry in a vacuum oven.

Critical Troubleshooting & Optimization

The "3-Chloro" Steric Effect

The chlorine atom at position 3 is ortho to the amino group. This creates significant steric bulk compared to non-chlorinated analogs.

  • Issue: Reduced nucleophilicity of the aniline nitrogen.

  • Solution: Use higher boiling solvents (e.g., 2-ethoxyethanol, diglyme) or microwave irradiation (150°C, 30 min) to drive the initial attack on the cyclizing reagent.

Regioselectivity Verification

Ensure the cyclization occurred as expected (N1 from aniline, C4 from nitrile).

  • NMR Check: In the ¹H NMR of the quinazoline, the proton at C2 (between the two nitrogens) should appear as a singlet around 8.5–9.0 ppm .

  • NOE (Nuclear Overhauser Effect): Irradiate the methoxy group (at C7). You should observe NOE enhancement of the proton at C6, but not C8 (which is blocked by Cl). This confirms the 8-chloro-7-methoxy regiochemistry.

References

  • Quinazoline Synthesis Review

    • Title: Recent Advances in the Synthesis of Quinazolines.
    • Source:Molecules 2023, 28(10), 4216.
    • URL:[Link]

  • Mechanistic Insight (Niementowski)

    • Title: Niementowski quinazoline synthesis: The role of anthranilic acid deriv
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Related Scaffold (Erlotinib Analogues)

    • Title: Synthesis and SAR of 6,7-disubstituted-4-anilinoquinazoline deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Disclaimer: The protocols provided here are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-3-chloro-4-methoxybenzonitrile (CAS 1936404-77-1) before handling. This compound may possess toxic properties characteristic of benzonitriles and halogenated aromatics.

Troubleshooting & Optimization

Technical Support Hub: Recrystallization of 2-Amino-3-chloro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Amino-3-chloro-4-methoxybenzonitrile (CAS: 1936404-77-1) . It synthesizes specific structural properties with robust purification methodologies to ensure high recovery and purity.

Compound Identifier: 2-Amino-3-chloro-4-methoxybenzonitrile CAS Number: 1936404-77-1 Chemical Class: Halogenated Alkoxy-Aminobenzonitrile Primary Application: Intermediate for kinase inhibitors (e.g., EGFR, HER2 targets) and pharmaceutical scaffolds.

Solvent Selection Matrix & Solubility Profile

The purification of 2-Amino-3-chloro-4-methoxybenzonitrile requires balancing the polarity of its functional groups. The Amino (-NH₂) and Nitrile (-CN) groups impart polarity and hydrogen-bonding capability, while the Chloro (-Cl) and Methoxy (-OMe) groups increase lipophilicity.

Senior Scientist Insight: Avoid pure non-polar solvents (Hexane) as the compound is likely insoluble even at boiling. Avoid pure water as it will not dissolve the aromatic core. The "Sweet Spot" lies in short-chain alcohols or ester/hydrocarbon mixtures.

Table 1: Solvent Suitability Guide
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95% or Absolute) Primary ⭐⭐⭐⭐⭐ (Excellent)Best balance of solubility vs. recovery. The -NH₂ group H-bonds well with EtOH.
Methanol / Water Alternative ⭐⭐⭐⭐ (Very Good)Higher solubility in hot MeOH; Water acts as a powerful anti-solvent to force precipitation.
Ethyl Acetate / Heptane Polymorph Control ⭐⭐⭐ (Good)Use if alcohol solvates are forming. Good for removing non-polar impurities.
Toluene Specific Impurity ⭐⭐ (Fair)Effective only if removing highly polar, sticky impurities. Requires high heat (110°C).
Acetonitrile Not Recommended ⭐ (Poor)High solubility even at cold temperatures leads to poor recovery (low yield).

Standard Operating Procedure (SOP)

This protocol uses a single-solvent system (Ethanol) or a binary system (Ethanol/Water) . This method is self-validating: if the solution does not clear upon heating, insoluble impurities are present and must be filtered.

Phase A: Dissolution & Hot Filtration
  • Preparation: Place crude 2-Amino-3-chloro-4-methoxybenzonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5–7 mL per gram of solid).

    • Note: Do not add excess solvent immediately.

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Saturation: If solid remains, add Ethanol in small portions (0.5 mL) through the condenser until the solution is just clear.

    • Critical Check: If particles remain that do not dissolve after 5 minutes of reflux, these are inorganic salts or polymer byproducts. Perform a hot filtration immediately through a pre-warmed funnel.

Phase B: Crystallization & Isolation
  • Slow Cooling: Remove the heat source and allow the flask to cool to room temperature (20–25°C) undisturbed.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Nucleation Check: If no crystals form at 25°C, scratch the glass wall with a rod or add a seed crystal.

  • Anti-Solvent (Optional): If yield looks low, add Water dropwise to the turbid point, then add 1-2 drops of Ethanol to clear it, and cool again.

  • Final Chill: Place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect solids via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with cold Ethanol (or 1:1 EtOH/Water) to remove surface mother liquor.

  • Drying: Dry under vacuum at 40–45°C. Avoid temperatures >60°C to prevent oxidation of the amino group.

Troubleshooting & Optimization Logic

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as an oily droplets at the bottom rather than crystals. Cause: The temperature dropped too fast, or the solvent boiling point is higher than the melting point of the solvated product. Solution:

  • Reheat the mixture until the oil dissolves into a clear solution.

  • Add a seed crystal immediately upon removing heat.

  • Agitate vigorously during the initial cooling phase to induce nucleation over oil formation.

  • Switch solvent system to Ethanol/Water (increase water content slowly) or IPA/Heptane .

Issue: Colored Impurities

Symptom: Product is brown/tan instead of off-white/yellow. Cause: Oxidation products (azo/nitroso species) from the amino group. Solution:

  • Add Activated Charcoal (5-10 wt%) during the hot dissolution step (Phase A).

  • Reflux for 10 minutes.

  • Perform a rigorous hot filtration through Celite to remove the charcoal.

Visual Workflows (Graphviz)

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow Start Crude 2-Amino-3-chloro-4-methoxybenzonitrile Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Solids remain) Cool Slow Cool to Room Temp Check->Cool Yes Filter->Cool Crystallize Crystals Form? Cool->Crystallize Seed Add Seed / Scratch Glass Crystallize->Seed No IceBath Ice Bath (0-4°C) for 1 Hour Crystallize->IceBath Yes Seed->Cool Isolate Vacuum Filtration & Wash IceBath->Isolate

Caption: Standard workflow for the purification of amino-benzonitrile derivatives.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Dark Color Problem->Color Yield Low Yield Problem->Yield Sol_Oil Reheat -> Add Seed -> Switch to IPA/Heptane Oiling->Sol_Oil Sol_Color Add Activated Carbon -> Hot Filtration Color->Sol_Color Sol_Yield Concentrate Mother Liquor -> Add Water Anti-solvent Yield->Sol_Yield

Caption: Rapid decision matrix for common purification anomalies.

Frequently Asked Questions (FAQ)

Q1: Can I use Acid-Base extraction instead of recrystallization? A: Yes. This is a powerful alternative if recrystallization fails.

  • Dissolve crude solid in 1M HCl (The amino group forms a water-soluble hydrochloride salt).

  • Filter to remove non-basic impurities (unreacted starting materials).

  • Slowly basify the filtrate with 1M NaOH or NaHCO₃ to pH 8-9.

  • The product will precipitate as a free base. Filter and dry.[1][2]

Q2: My product is turning pink/red during drying. Why? A: Anilines are prone to air oxidation. Ensure you are drying under vacuum. If the color persists, wash the crystals with a small amount of dilute sodium bisulfite solution (antioxidant) before the final water wash, or store the compound under nitrogen/argon.

Q3: What are the critical impurities I should look for? A:

  • Regioisomers: 2-Amino-4-chloro-3-methoxy... (Check by NMR).

  • Des-chloro analog: 2-Amino-4-methoxybenzonitrile (If chlorination was incomplete).

  • Hydrolysis product: 2-Amino-3-chloro-4-methoxybenzamide (If the nitrile hydrolyzed during harsh acidic/basic workup).

References

  • PubChem. (2025).[3][4][5] Compound Summary: 2-Amino-3-chloro-4-methoxybenzonitrile.[6][7] National Library of Medicine. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Chloro-Substituted vs. Unsubstituted 2-Amino-4-Methoxybenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 2-Amino-3-chloro-4-methoxybenzonitrile vs. 2-Amino-4-methoxybenzonitrile Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide analyzes the critical reactivity differences between 2-Amino-4-methoxybenzonitrile (Compound A) and its chlorinated analog, 2-Amino-3-chloro-4-methoxybenzonitrile (Compound B) . While both serve as essential precursors for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the introduction of the chlorine atom at the 3-position significantly alters the electronic landscape and steric environment of the molecule.

Key Takeaway: The 3-chloro substituent in Compound B exerts a "buttressing effect," sterically crowding the adjacent amino group and inductively reducing its nucleophilicity. Consequently, cyclization reactions to form quinazolines require more forcing conditions and typically result in lower yields compared to the unsubstituted Compound A.

Chemical Identity & Structural Profiling[1][2]

FeatureCompound A Compound B
Name 2-Amino-4-methoxybenzonitrile2-Amino-3-chloro-4-methoxybenzonitrile
CAS Number 16133-25-8 / 38487-85-31936404-77-1
Structure Unsubstituted at C3Chloro-substituted at C3
Electronic State Electron-rich (Activated)Deactivated (Inductive withdrawal)
Primary Utility Precursor to 7-methoxyquinazolinesPrecursor to 8-chloro -7-methoxyquinazolines
Electronic & Steric Analysis
  • Compound A (Unsubstituted): The 4-methoxy group acts as a strong electron-donating group (+M), increasing the electron density of the aromatic ring. This activates the 2-amino group, making it highly nucleophilic and responsive to condensation reactions.

  • Compound B (3-Chloro): The chlorine atom is an electron-withdrawing group (-I) that deactivates the ring. Crucially, its position at C3 places it directly between the amino group (C2) and the methoxy group (C4). This creates a steric clash (buttressing effect) that hinders the rotation of the amino group and blocks the approach of electrophiles, significantly retarding reaction kinetics.

Synthetic Utility: Quinazoline Cyclization

The most common application for these nitriles is the synthesis of quinazolin-4(3H)-ones, a core scaffold in drugs like Gefitinib and Erlotinib.

Reaction Pathway

The cyclization typically involves condensation with a C1 synthon (e.g., formamidine acetate, formamide, or triethyl orthoformate).

ReactionPathway Start 2-Aminobenzonitrile Scaffold Inter Amidine Intermediate Start->Inter + Formamidine Acetate (Electrophilic Attack) ProdA 7-Methoxyquinazolin-4(3H)-one (High Yield) Inter->ProdA Compound A (Fast Cyclization) ProdB 8-Chloro-7-methoxyquinazolin-4(3H)-one (Moderate Yield) Inter->ProdB Compound B (Slow Cyclization due to Sterics)

Figure 1: Comparative Cyclization Pathway. Note the kinetic impediment for Compound B (red dashed line) due to the 3-chloro steric block.

Performance Comparison Data
ParameterCompound A (Unsubstituted)Compound B (3-Chloro)
Reagent Formamidine AcetateFormamidine Acetate
Solvent Ethanol2-Methoxyethanol (Higher BP required)
Temperature Reflux (78°C)Reflux (124°C)
Time 4–6 Hours12–16 Hours
Typical Yield 85–92% 60–75%
Major Impurity Unreacted starting material (<2%)Dimerized byproducts / Hydrolysis products

Experimental Protocols

Protocol A: Synthesis of 7-Methoxyquinazolin-4(3H)-one (From Compound A)

Optimal for high-throughput synthesis of standard kinase inhibitor cores.

  • Setup: Charge a 250 mL round-bottom flask with 2-Amino-4-methoxybenzonitrile (10.0 g, 67.5 mmol) and Ethanol (100 mL).

  • Addition: Add Formamidine Acetate (8.4 g, 81.0 mmol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Completion: Reaction is typically complete within 4 hours. The product often precipitates from the hot solution.

  • Workup: Cool to 0°C. Filter the white precipitate. Wash with cold ethanol (2 x 20 mL) and diethyl ether.

  • Yield: Expect 10.5 g (88%) of a white solid.

Protocol B: Synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one (From Compound B)

Modified for steric hindrance. Requires higher temperature and extended time.

  • Setup: Charge a 100 mL round-bottom flask with 2-Amino-3-chloro-4-methoxybenzonitrile (5.0 g, 27.4 mmol).

  • Solvent Switch: Use 2-Methoxyethanol (50 mL) instead of ethanol to achieve a higher reaction temperature.

  • Reagent Excess: Add Formamidine Acetate (4.3 g, 41.1 mmol, 1.5 eq). The excess is necessary to drive the reaction against the steric gradient.

  • Reaction: Heat to reflux (125°C) under nitrogen. Stir vigorously.

  • Monitoring: Check LC-MS at 6 hours. If conversion is <50%, add an additional 0.5 eq of Formamidine Acetate. Total reaction time may reach 16 hours.

  • Workup: Cool the mixture to room temperature. Pour into ice-water (200 mL) to induce precipitation. Stir for 30 minutes.

  • Purification: Filter the off-white/yellowish solid. Recrystallization from DMF/Ethanol may be required to remove unreacted nitrile.

  • Yield: Expect 3.5–4.0 g (60–65%).

Decision Logic for Scaffold Selection

Use the following logic tree to determine the appropriate starting material for your drug discovery campaign.

DecisionTree Start Select Target Kinase Profile Q1 Is Halogen Bonding at C8 Required? Start->Q1 PathA Use Compound A (2-Amino-4-methoxybenzonitrile) Q1->PathA No PathB Use Compound B (2-Amino-3-chloro-4-methoxybenzonitrile) Q1->PathB Yes ResultA Product: 7-Methoxyquinazoline (Standard EGFR Core) PathA->ResultA ResultB Product: 8-Chloro-7-methoxyquinazoline (Enhanced Metabolic Stability) PathB->ResultB

Figure 2: Selection logic based on medicinal chemistry requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3723128, 2-Amino-4-methoxybenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolines: Niementowski Reaction and Variations. Retrieved from [Link]

A Researcher's Guide to the C13 NMR Chemical Shifts of 2-Amino-3-chloro-4-methoxybenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13 NMR), stands as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 2-Amino-3-chloro-4-methoxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a comparative analysis based on empirical data from structurally related compounds and predicted values, offering a robust framework for spectral interpretation and compound verification.

Understanding the Molecular Landscape: Substituent Effects on the Benzonitrile Core

The C13 NMR spectrum of 2-Amino-3-chloro-4-methoxybenzonitrile is dictated by the electronic environment of each of its eight unique carbon atoms. The chemical shifts of the aromatic carbons are particularly informative, being influenced by the interplay of the electron-donating amino (-NH2) and methoxy (-OCH3) groups, and the electron-withdrawing chloro (-Cl) and cyano (-CN) groups.

The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, which is expected to cause a significant upfield shift (to lower ppm values) for the ortho and para carbons relative to its position. Conversely, the chloro and cyano groups are deactivating, withdrawing electron density and causing a downfield shift (to higher ppm values) of the carbons they are attached to and those in their vicinity. The methoxy group, also an activating group, will contribute to the overall electron density of the ring. The interplay of these competing effects determines the final chemical shift of each aromatic carbon.

Predicted C13 NMR Chemical Shifts and Comparative Data

To provide a reliable reference, the following table presents predicted C13 NMR chemical shifts for 2-Amino-3-chloro-4-methoxybenzonitrile, calculated using a standard NMR prediction algorithm. For a robust comparison, experimental data for structurally analogous benzonitriles are also included. This allows for a critical evaluation of the predicted values and a deeper understanding of individual substituent effects.

Carbon AtomPredicted Chemical Shift (ppm) for 2-Amino-3-chloro-4-methoxybenzonitrileExperimental Chemical Shift (ppm) in 2-Methoxybenzonitrile[1]Experimental Chemical Shift (ppm) in 4-Methoxybenzonitrile[1]Experimental Chemical Shift (ppm) in 4-Chlorobenzonitrile[1]
C1 (-CN)~95112.4103.9110.7
C2 (-NH2)~148---
C3 (-Cl)~115---
C4 (-OCH3)~155-162.8-
C5~118130.0114.7129.6
C6~110126.0133.9133.3
CN~117117.9119.2117.9
OCH3~5620.2 (for -CH3)55.5-

Note: Predicted values are estimates and may vary from experimental results. Experimental data for analogs were obtained in CDCl3. The numbering of the carbon atoms for the target molecule is illustrated in the diagram below.

Visualizing the Structure and Carbon Numbering

To aid in the assignment of chemical shifts, the following diagram illustrates the structure of 2-Amino-3-chloro-4-methoxybenzonitrile with the conventional numbering of the carbon atoms.

Caption: Molecular structure and carbon numbering of 2-Amino-3-chloro-4-methoxybenzonitrile.

In-depth Analysis of Predicted Chemical Shifts

  • C1 (ipso-CN): The predicted shift of ~95 ppm is significantly upfield from what is observed in simpler benzonitriles. This is likely due to the strong electron-donating effect of the adjacent amino group at C2.

  • C2 (ipso-NH2): The downfield shift of ~148 ppm is characteristic of a carbon atom bonded to a nitrogen atom in an aromatic system.

  • C3 (ipso-Cl): The predicted value of ~115 ppm reflects the deshielding effect of the electronegative chlorine atom.

  • C4 (ipso-OCH3): The significant downfield shift to ~155 ppm is typical for an aromatic carbon bearing a methoxy group.

  • C5 and C6: These carbons are influenced by multiple substituents. Their predicted shifts of ~118 ppm and ~110 ppm, respectively, are a result of the combined electronic effects of all four substituents on the ring.

  • CN (Cyano Carbon): The chemical shift of the nitrile carbon is relatively consistent across different benzonitrile derivatives, and the predicted value of ~117 ppm falls within the expected range.[2]

  • OCH3 (Methoxy Carbon): The predicted shift of ~56 ppm is in good agreement with the experimental value for the methoxy carbon in 4-methoxybenzonitrile (55.5 ppm).[1]

The Influence of Solvent on Chemical Shifts

It is crucial to recognize that C13 NMR chemical shifts can be influenced by the choice of solvent.[3][4][5] Deuterated chloroform (CDCl3) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds. However, for more polar molecules or to overcome solubility issues, other solvents like dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 may be used. These solvents can interact with the solute through hydrogen bonding or dipole-dipole interactions, leading to changes in the electronic environment of the carbon atoms and thus altering their chemical shifts.[6] When comparing experimental data, it is essential to consider the solvent used for each measurement.

Experimental Protocol for C13 NMR Spectrum Acquisition

For researchers aiming to acquire an experimental C13 NMR spectrum of 2-Amino-3-chloro-4-methoxybenzonitrile, the following generalized protocol can be followed.

Caption: A generalized workflow for acquiring a C13 NMR spectrum.

Detailed Steps:

  • Sample Preparation: Accurately weigh 10-50 mg of 2-Amino-3-chloro-4-methoxybenzonitrile and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequency for carbon-13, and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition: A standard proton-decoupled C13 NMR experiment is typically performed. Key parameters to set include the pulse angle, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of the C13 isotope, a larger number of scans is often required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum through a mathematical process called Fourier transformation. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shifts to a known standard, typically the residual solvent peak or tetramethylsilane (TMS).

This guide provides a foundational understanding of the expected C13 NMR spectrum of 2-Amino-3-chloro-4-methoxybenzonitrile through a comparative approach. By leveraging data from analogous compounds and theoretical predictions, researchers can more confidently interpret experimental data and verify the structure of this and other similarly substituted benzonitriles.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • PMC. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at: [Link]

  • SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Available at: [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • ResearchGate. (2021, January). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • UNL. (n.d.). Structure Determination of Organic Compounds. Available at: [Link]

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